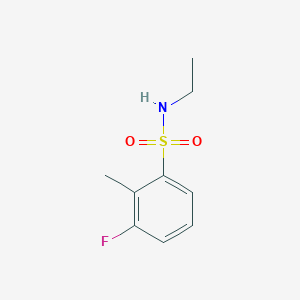

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H12FNO2S |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |

InChI Key |

FWAVQAIWEBQYRT-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1C)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Fluoro-2-methylbenzenesulfonyl Chloride

- Starting Material: 3-Fluoro-2-methylbenzene (or related fluoromethyl-substituted aromatic compounds)

- Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)

- Solvent: Often chlorinated solvents such as chlorobenzene, dichloromethane, or carbon tetrachloride mixtures

- Conditions: Controlled temperature (100–150 °C) with stirring speeds between 100–800 rpm

- Reaction: Electrophilic sulfonation to introduce the sulfonyl chloride group at the benzene ring position ortho or para to the methyl and fluoro substituents

- Workup: Washing with water to remove excess chlorosulfonic acid and impurities, followed by organic phase separation and concentration to isolate the sulfonyl chloride intermediate

This step is crucial as the sulfonyl chloride is a reactive intermediate that allows subsequent amide bond formation with amines.

Amination with Ethylamine

- Reagents: 3-Fluoro-2-methylbenzenesulfonyl chloride and ethylamine (C2H5NH2)

- Solvent: Aprotic solvents such as dichloromethane or methylene chloride

- Conditions: Room temperature stirring for 12 hours or more to ensure complete reaction

- Mechanism: Nucleophilic substitution where ethylamine attacks the sulfonyl chloride to form the sulfonamide bond

- Workup: Washing with aqueous sodium bicarbonate, hydrochloric acid, and brine to remove impurities, drying over anhydrous agents, and solvent removal under reduced pressure

- Purification: Chromatographic techniques using solvent systems like chloroform:methanol (9:1 v/v) to isolate pure N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide

This step yields the target sulfonamide compound with high specificity and moderate to good yields (typically around 60-80% depending on conditions).

Alternative and Modern Techniques

- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields by rapid heating, reducing reaction times from hours to minutes.

- Continuous Flow Reactors: Enhance scalability and reproducibility by providing precise control over reaction parameters such as temperature, mixing, and residence time.

These advanced methods are increasingly employed in industrial and research settings to optimize the synthesis of sulfonamide derivatives, including this compound.

| Step | Reagents/Conditions | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 3-Fluoro-2-methylbenzene + chlorosulfonic acid | Chlorobenzene, DCM, CCl4 | 100–150 °C, stirring 100-800 rpm | 70-85 | Formation of 3-fluoro-2-methylbenzenesulfonyl chloride |

| Amination | 3-Fluoro-2-methylbenzenesulfonyl chloride + ethylamine | DCM, methylene chloride | Room temp, 12 hr | 60-80 | Nucleophilic substitution to yield sulfonamide |

| Purification | Chromatography (chloroform:methanol 9:1) | - | - | - | Removes impurities, isolates pure product |

| Optional Microwave/Flow | Same reagents, accelerated conditions | Same solvents | Minutes to hours | Improved | Enhanced efficiency and yield |

- The presence of the fluorine atom on the aromatic ring enhances the compound’s binding affinity and selectivity in biological systems due to increased hydrogen bonding and electronic effects.

- The sulfonamide group is critical for enzyme inhibition, making this compound a valuable scaffold in medicinal chemistry.

- Hydrogen peroxide and lithium aluminum hydride are sometimes used in related synthetic pathways for oxidation and reduction steps when preparing derivatives of this compound.

- The purity and yield of the sulfonyl chloride intermediate strongly influence the overall efficiency and quality of the final sulfonamide product.

- Industrial synthesis benefits from continuous flow and microwave-assisted techniques for scalability and environmental compliance.

The preparation of this compound is well-established through the sulfonyl chloride intermediate route, followed by amination with ethylamine. The process involves controlled sulfonation, careful handling of reactive intermediates, and purification steps to achieve high-purity sulfonamide products. Advances in synthesis technology, including microwave and continuous flow methods, offer improved efficiency and scalability. The compound's structural features impart significant biological activity, underpinning its importance in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

-

Substitution Reactions

- Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

- Electrophilic aromatic substitution reactions on the benzene ring, such as nitration, halogenation, and sulfonation.

-

Oxidation and Reduction Reactions

- Oxidation of the sulfonamide group to form sulfonic acids.

- Reduction of the sulfonamide group to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nitration: Formation of nitro derivatives.

Bromination: Formation of bromo derivatives.

Sulfonation: Formation of sulfonic acids.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Scientific Research Applications

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide is an organic compound featuring a sulfonamide functional group attached to a fluorinated aromatic ring. It has a molecular weight of approximately 217.26 g/mol. The compound's structure includes an ethyl group attached to the sulfonamide's nitrogen, with a fluorine atom and a methyl group on the benzene ring.

Scientific Research Applications

this compound is used in chemistry as a building block for synthesizing complex organic molecules and studying reaction mechanisms. Research indicates that it exhibits significant biological activity, particularly as an enzyme inhibitor, allowing it to interact with biological targets and potentially disrupt biochemical pathways. Studies have also explored its antimicrobial and anti-inflammatory properties, suggesting its utility in medicinal chemistry. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity. The presence of fluorine enhances binding affinity and selectivity, making it a valuable compound for drug development research.

This compound finds applications across various fields:

- Chemistry It serves as a building block in the synthesis of complex organic molecules and is used in studying reaction mechanisms.

- Biology It is investigated for its biological activities, especially as an enzyme inhibitor, and for its potential antimicrobial and anti-inflammatory properties.

- Medicinal Chemistry It is used in drug development research due to its ability to bind with enzymes and its enhanced binding affinity and selectivity attributed to the presence of fluorine.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The overall mechanism may involve disruption of key biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- 2-Fluoro-N,3-dimethylbenzene-1-sulfonamide () : Methyl substituent on the sulfonamide nitrogen reduces steric bulk, which may increase solubility but shorten metabolic half-life compared to the ethyl variant .

Aromatic Ring Substitution Patterns

- N-[2-(4-Fluorophenyl)ethyl]methanesulfonamide (): Features an aliphatic sulfonamide attached to a fluorophenyl group.

- Triflusulfuron methyl ester () : A sulfonylurea herbicide with a sulfonyl bridge (-SO₂NCONH-) instead of a sulfonamide. The urea linkage and triazine ring confer herbicidal activity, contrasting with sulfonamides’ broader pharmaceutical applications .

Complex Sulfonamide Derivatives

- N-(3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide () : Incorporates a bicyclic benzopyran system, increasing rigidity and conformational restraint. This structural feature may enhance selectivity for specific enzyme isoforms compared to the planar benzene ring in the target compound .

- Compounds in EP 2 697 207 B1 (): Contain trifluoromethyl groups and oxazolidinone moieties. The trifluoromethyl group’s strong electron-withdrawing effect and high lipophilicity contrast with the fluorine atom in the target compound, which offers moderate electronegativity without significant steric bulk .

Data Table: Structural and Functional Comparisons

Key Research Findings

Positional Effects of Substituents : Fluorine at position 3 (meta to sulfonamide) in the target compound may optimize dipole interactions in drug-receptor binding compared to ortho-substituted analogs .

N-Substituent Impact : Ethyl groups on sulfonamide nitrogen, as in the target compound, are associated with prolonged half-lives in vivo compared to methyl groups, as observed in related sulfonamide pharmaceuticals .

Functional Group Divergence : Sulfonylureas () exhibit herbicidal activity due to urea moieties, while sulfonamides like the target compound are more commonly linked to antimicrobial or diuretic applications .

Biological Activity

N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a sulfonamide group, which is known for its ability to mimic natural substrates in enzymatic reactions. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards its biological targets, while the ethyl and methyl groups contribute to its lipophilicity, potentially improving cell permeability.

The primary mechanism of action for this compound involves its interaction with specific enzymes. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt critical biochemical pathways, which may be beneficial in treating various diseases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for inhibiting enzymes involved in metabolic pathways related to lipid synthesis and inflammation. For instance, it has shown promise in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), a target relevant to lipid metabolism disorders .

Table 1: Summary of Biological Activities

Study on MGAT2 Inhibition

A recent study evaluated the effects of this compound on lipid metabolism using an oral lipid tolerance test in mice. The compound demonstrated significant suppression of triglyceride synthesis at doses as low as 3 mg/kg, indicating its potential as a therapeutic agent in managing obesity and related metabolic disorders .

Structure-Activity Relationship (SAR) Analysis

SAR studies have highlighted the importance of substituent positioning on the benzene ring in influencing the biological activity of sulfonamide derivatives. Variations in the position of fluorine and methyl groups significantly affect enzyme binding and inhibitory potency. For example, compounds with para-substituted fluorine groups exhibited enhanced inhibitory activity compared to their ortho or meta counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.